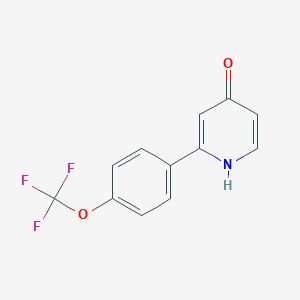

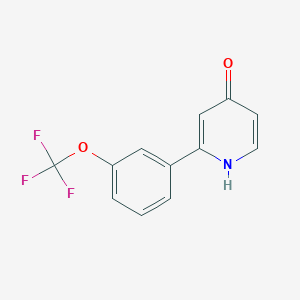

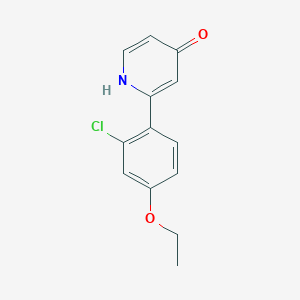

![molecular formula C15H14N2O2 B6415589 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% CAS No. 1261974-55-3](/img/structure/B6415589.png)

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% (2-CPH-5-HP) is an organic compound that has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound is an aryl amide derivative of 5-hydroxypyridine and is composed of a phenyl ring with a cyclopropylaminocarbonyl group attached to it. It is a white, odourless crystalline solid with a melting point of 136-137°C and is typically supplied in a 95% pure form.

Scientific Research Applications

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has been widely studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as amides, esters, and carboxylic acids. It has also been used as a reagent for the synthesis of various heterocyclic compounds. In addition, it has been used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors.

Mechanism of Action

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has been shown to act as an inhibitor of enzymes and receptors. It binds to the active sites of enzymes and receptors, blocking their activity and preventing the binding of their substrates. This inhibition of enzyme and receptor activity can be used to study the biochemical and physiological effects of the compound.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% have been studied in various organisms. In humans, the compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are involved in inflammation and pain. In addition, 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and nerve impulses.

Advantages and Limitations for Lab Experiments

The use of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it an ideal choice for laboratory studies. It also has a low toxicity and does not produce any hazardous by-products, making it safe to handle. However, its use in laboratory experiments is limited due to its low solubility in water, which can make it difficult to work with.

Future Directions

The potential applications of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% in scientific research are numerous. Further research could be done to explore its potential as an inhibitor of other enzymes and receptors, as well as its potential to be used as a substrate for the synthesis of other compounds. Additionally, further research could be done to explore the biochemical and physiological effects of the compound in various organisms. Finally, further research could be done to explore the potential of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% to be used as a starting material for the synthesis of biologically active compounds.

Synthesis Methods

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% can be synthesized through the reaction of 2-chloroacetophenone with cyclopropylamine in the presence of sodium hydroxide and ethanol. The reaction is carried out in an ethanol-sodium hydroxide solution at 80°C for two hours. The resulting product is then purified by recrystallization from ethanol to obtain the desired compound.

properties

IUPAC Name |

N-cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-13-6-7-14(16-9-13)10-2-1-3-11(8-10)15(19)17-12-4-5-12/h1-3,6-9,12,18H,4-5H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPRIURQCOKKIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692740 |

Source

|

| Record name | N-Cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine | |

CAS RN |

1261974-55-3 |

Source

|

| Record name | N-Cyclopropyl-3-(5-hydroxypyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

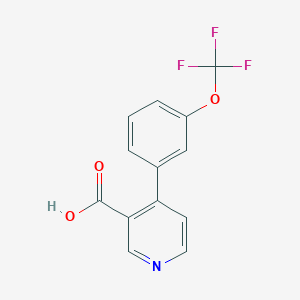

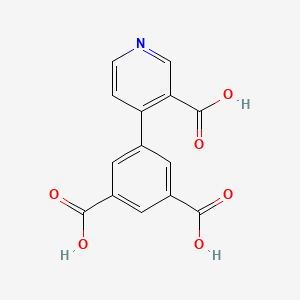

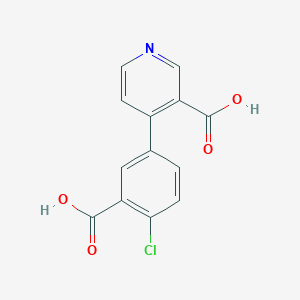

![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)

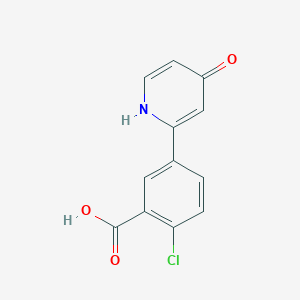

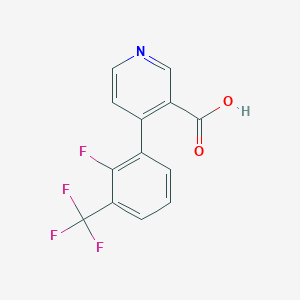

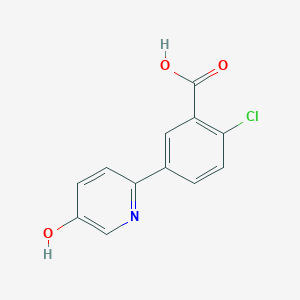

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)